3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
The synthesis of 3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-ethoxybenzaldehyde with 3-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst can lead to the formation of the desired compound . Industrial production methods often employ green chemistry principles, such as the use of environmentally benign solvents and catalysts, to minimize the environmental impact .
Chemical Reactions Analysis
3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinoline N-oxide derivatives .
Scientific Research Applications
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets . Additionally, it has been investigated for its potential use in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can be compared with other quinoline derivatives, such as 4-phenylquinoline and 8-methylquinoline . While these compounds share a similar quinoline scaffold, the presence of the pyrazole ring and the ethoxyphenyl group in this compound imparts unique properties that distinguish it from its analogues .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-3-23-14-7-5-13(6-8-14)18-16-11-20-17-9-4-12(2)10-15(17)19(16)22-21-18/h4-11H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWSACJQVJLWCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC3=C4C=C(C=CC4=NC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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